
4-bromo-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-bromo-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide" is a benzamide derivative, which is a class of compounds known for their biological activity and potential applications in medicinal chemistry. Benzamide derivatives are often synthesized for their potential use as pharmaceuticals, and they can exhibit a range of biological activities, including anticancer, antifungal, and enzyme inhibition properties .
Synthesis Analysis
The synthesis of benzamide derivatives can involve various strategies, including the use of microwave-assisted synthesis, multicomponent reactions, and cyclization processes. For instance, microwave-assisted synthesis has been employed to create Schiff's bases containing thiadiazole and benzamide groups, which are known for their biological properties . Similarly, multicomponent reactions have been used to synthesize (4-oxothiazolidine-2-ylidene)benzamide derivatives . Additionally, cyclization of thioureas with bromine in dry acetone has been reported for the synthesis of N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides .
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry, as well as single-crystal X-ray analysis. For example, the crystal structure of 2-bromo-N-(2,4-difluorobenzyl)benzamide was determined using single-crystal X-ray diffraction, revealing the compound's crystallization in the monoclinic system . The molecular structure is crucial for understanding the compound's interactions and biological activity.
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions, including intermolecular interactions such as hydrogen bonding and π-interactions. These interactions can significantly influence the compound's stability and reactivity. For example, the crystal packing of certain antipyrine derivatives is stabilized by a combination of N–H⋯O and C–H⋯O hydrogen bonds, as well as C–H⋯π and lone pair⋯π contacts .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are important for their practical applications. These properties can be influenced by the compound's molecular structure and the presence of functional groups. Theoretical calculations, such as DFT calculations, can provide insights into the electronic properties and potential reactivity of these compounds .
Applications De Recherche Scientifique
Synthesis and Characterization
Novel Derivative Synthesis : Researchers developed a one-pot, multicomponent synthesis method for new derivatives related to 4-bromo-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide. This included the synthesis of (4-oxothiazolidine-2-ylidene)benzamide derivatives characterized by various spectroscopic methods and single-crystal X-ray analysis (Hossaini et al., 2017).
Antipyrine-like Derivatives : A study reported the synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of new antipyrine derivatives, including 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, demonstrating the importance of intermolecular interactions in these compounds (Saeed et al., 2020).
Antimicrobial and Antifungal Activity
Antimicrobial Compounds : A study on the novel synthesis and antimicrobial activity of 3-substituted 5-bromo-7-methyl-1,2,4-triazolo-[3,4-b]-benzothiazoles, related to this compound, demonstrated significant antimicrobial properties against various bacterial strains (Bhagat et al., 2012).
Antifungal Agents : The synthesis and evaluation of various N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene) substituted benzamides, closely related to the core structure of this compound, revealed low to moderate antifungal activities (Saeed et al., 2008).
Corrosion Inhibition
- Corrosion Inhibitors for Steel : Benzothiazole derivatives, closely related to this compound, were synthesized and evaluated as corrosion inhibitors for carbon steel in acidic environments. The study found that these inhibitors provided significant protection against steel corrosion (Hu et al., 2016).
Orientations Futures
The future directions for the study of “4-bromo-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide” and related compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Additionally, their potential applications in the development of new pharmaceuticals and other biologically active compounds could be investigated .
Mécanisme D'action
Target of Action
Similar benzothiazole derivatives have been found to exhibit anti-tubercular activity .
Mode of Action
Biochemical Pathways
Benzothiazole derivatives have been associated with the inhibition of prostaglandin biosynthesis, a process mediated by cyclo-oxygenase pathways .
Result of Action
Benzothiazole derivatives have been reported to exhibit anti-inflammatory and analgesic activities .
Propriétés
IUPAC Name |
4-bromo-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2OS/c1-10-3-8-13-14(9-10)21-16(19(13)2)18-15(20)11-4-6-12(17)7-5-11/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCKQKJGWGEYLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)Br)S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methoxy-N-methylspiro[3.3]heptan-1-amine hydrochloride](/img/structure/B2504215.png)
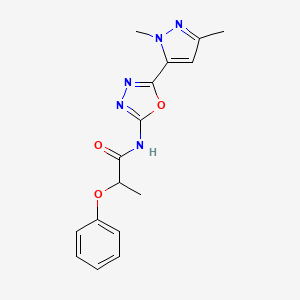
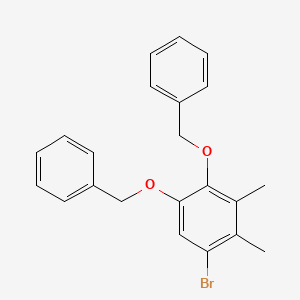
![4-[3-(4-Chloro-3-nitrophenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2504218.png)
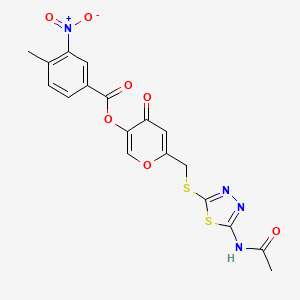
![3,4-dimethoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2504223.png)
![N-((5-(2-methyl-2,3-dihydrobenzofuran-6-yl)isoxazol-3-yl)methyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2504224.png)

![N-(3-chloro-4-methylphenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2504226.png)
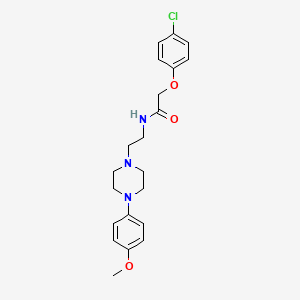
![methyl [1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B2504229.png)
![2-[(3-Chlorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2504231.png)
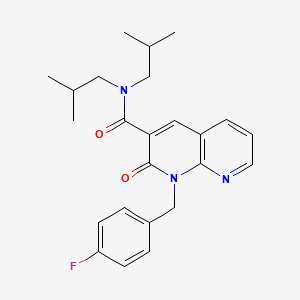
![2-chloro-N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2504236.png)